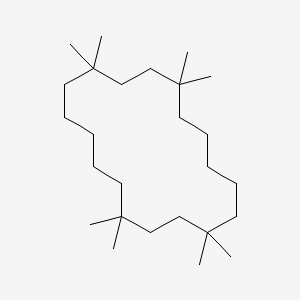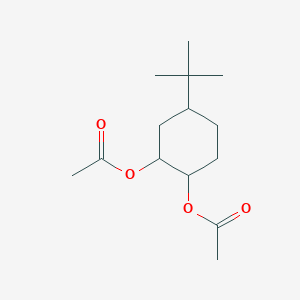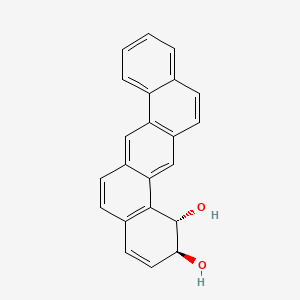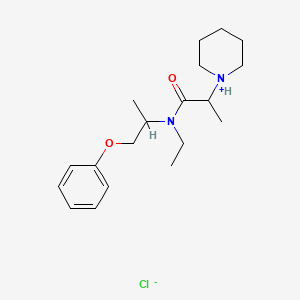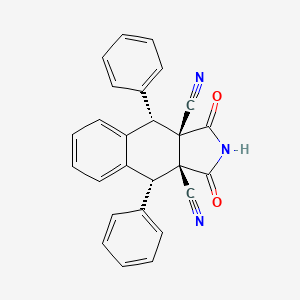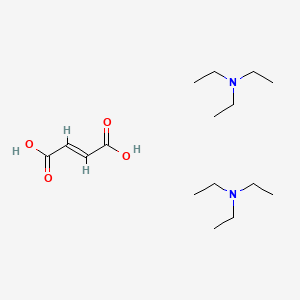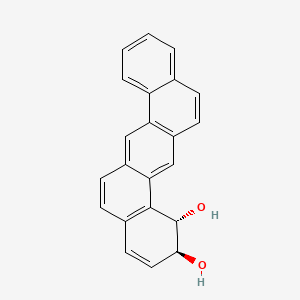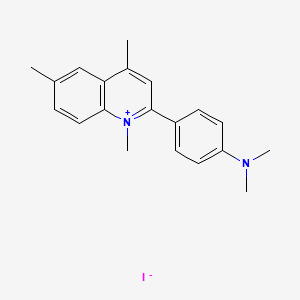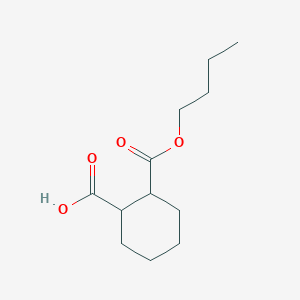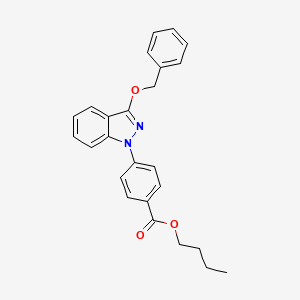
p-Nonylphenyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Nonylphenyl dihydrogen phosphate: is an organic compound with the molecular formula C15H25O4P . It is a derivative of phenyl phosphate where the phenyl group is substituted with a nonyl group at the para position. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Phosphorylation: One common method involves the direct phosphorylation of p-nonylphenol using phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically occurs under controlled temperatures to ensure the formation of p-nonylphenyl dihydrogen phosphate.
Esterification: Another method involves the esterification of p-nonylphenol with phosphoric acid or its derivatives. This reaction can be catalyzed by acids or bases and often requires heating to drive the reaction to completion.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or crystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: p-Nonylphenyl dihydrogen phosphate can undergo hydrolysis in the presence of water, leading to the formation of p-nonylphenol and phosphoric acid.
Oxidation: This compound can be oxidized using strong oxidizing agents, resulting in the formation of various oxidation products depending on the reaction conditions.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products Formed:
Hydrolysis: p-Nonylphenol and phosphoric acid.
Oxidation: Various oxidized derivatives of p-nonylphenol.
Substitution: Substituted phenyl phosphates with different functional groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: p-Nonylphenyl dihydrogen phosphate is used as a catalyst in various organic reactions due to its acidic nature.
Synthesis: It serves as a reagent in the synthesis of other organic compounds, particularly in the preparation of phosphate esters.
Biology:
Enzyme Studies: This compound is used in studies involving phosphatases, enzymes that hydrolyze phosphate esters.
Cell Signaling: It is involved in research related to cell signaling pathways where phosphate esters play a crucial role.
Medicine:
Drug Development: this compound is explored for its potential use in drug formulations and as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Surfactants: It is used in the production of surfactants and detergents due to its amphiphilic nature.
Plasticizers: This compound is also used as a plasticizer in the manufacturing of plastics to enhance their flexibility and durability.
Mécanisme D'action
The mechanism by which p-nonylphenyl dihydrogen phosphate exerts its effects involves the interaction with various molecular targets. In enzymatic reactions, it acts as a substrate for phosphatases, leading to the hydrolysis of the phosphate ester bond. This interaction is crucial in biochemical pathways where phosphate esters are involved in signal transduction and energy transfer.
Comparaison Avec Des Composés Similaires
p-Nitrophenyl dihydrogen phosphate: Similar in structure but with a nitro group instead of a nonyl group.
Bis(p-nonylphenyl) phosphate: Contains two p-nonylphenyl groups attached to a single phosphate group.
p-Tert-butylphenyl dihydrogen phosphate: Similar structure with a tert-butyl group instead of a nonyl group.
Uniqueness:
Hydrophobicity: The nonyl group imparts significant hydrophobicity to p-nonylphenyl dihydrogen phosphate, making it more suitable for applications in non-aqueous environments.
Reactivity: The presence of the nonyl group can influence the reactivity of the compound in various chemical reactions, making it distinct from other phenyl phosphates.
Propriétés
Numéro CAS |
34332-96-2 |
|---|---|
Formule moléculaire |
C15H25O4P |
Poids moléculaire |
300.33 g/mol |
Nom IUPAC |
(4-nonylphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C15H25O4P/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)19-20(16,17)18/h10-13H,2-9H2,1H3,(H2,16,17,18) |
Clé InChI |
BIUMPKSWMFBEOF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide](/img/structure/B13744788.png)
